乙酸-2-(3,5-二甲基苯氧基)乙酯

描述

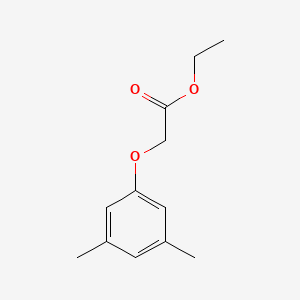

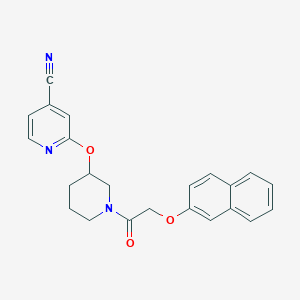

Ethyl 2-(3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3 . It is also known as Acetic acid, 2-(3,5-dimethylphenoxy)-, ethyl ester .

Synthesis Analysis

The synthesis of Ethyl 2-(3,5-dimethylphenoxy)acetate can be achieved through several methods. One such method involves the reaction of substituted phenols with chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids . Another method involves the reaction of 2,4-Dimethylcarbolic acid with ethyl 2-bromoacetate .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,5-dimethylphenoxy)acetate is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid . The shifting of the methyl asymmetric stretching wave number is due to the influence of the electronic effect resulting from the hyperconjugation and induction of the methyl group in the aromatic ring .Chemical Reactions Analysis

Ethyl 2-(3,5-dimethylphenoxy)acetate can undergo several chemical reactions. For instance, it can participate in esterification reactions when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis

Ethyl 2-(3,5-dimethylphenoxy)acetate has a molecular weight of 208.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.科学研究应用

光谱分析和药理活性

乙基2-(4-苯甲酰基-2,5-二甲基苯氧基)乙酸酯已被研究其药理活性,重点是使用FTIR和FT-拉曼分析的振动贡献。使用DFT方法的量子化学研究揭示了电子结构和分子内相互作用的见解,表明潜在的药理活性(Amalanathan等人,2015)。

抗菌和酶抑制

已经对衍生自2-(2,4-二甲基苯氧基)乙酸乙酯的化合物进行了研究,评估它们的抗菌和酶抑制特性。这包括合成和评价带有偶氮甲基基团的分子,偶氮甲基基团以生物活性而闻名,以及它们在抗菌治疗中的潜在应用(Aziz-ur-Rehman等人,2014)。

抗生素有效性

合成了一系列衍生自2-(2,4-二甲基苯氧基)乙酸乙酯的分子,以研究它们对各种细菌及其脂氧合酶活性的抗生素作用。该研究证明了这些衍生物在开发新的抗生素治疗中的潜力(Rasool等人,2016)。

合成和HIV-1活性

有研究合成2-[2-(3,5-二甲基苯氧基)乙基]硫代嘧啶-4(3H)-酮的新衍生物,这些衍生物已显示出针对HIV-1的病毒抑制特性,表明在HIV治疗策略中具有潜力(Novikov等人,2004)。

药物开发中的化学酶促合成

乙基2-((4R,6S)-2,2-二甲基-6-((E)-苯乙烯基)-1,3-二氧杂环-4-基)乙酸酯已用于合成HMG-CoA还原酶抑制剂瑞舒伐他汀,证明了其在开发降胆固醇药物中的作用(Ramesh等人,2017)。

真菌培养中的生物合成

乙基3,5-二甲基香草酸酯被合成并被Aspergillus ustus培养物掺入类萜奥斯汀中,展示了该化合物在复杂天然产物的生物合成中的作用(Scott等人,1986)。

绿色化学应用

乙酸乙酯是一种相关化合物,已研究其作为聚(2-乙基-2-恶唑啉)合成中的绿色溶剂的作用,突出了在制药生产中向环保溶剂推进的趋势(Vergaelen等人,2020)。

抗氧化剂生产中的酶促修饰

已经对漆酶介导的2,6-二甲氧基苯酚(一种与2-(3,5-二甲基苯氧基)乙酸乙酯结构相似的化合物)氧化进行了研究,以生成具有更高抗氧化能力的化合物。这证明了这些化合物在抗氧化剂生产中的潜在应用(Adelakun等人,2012)。

安全和危害

属性

IUPAC Name |

ethyl 2-(3,5-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZVZOKBGRVMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,5-dimethylphenoxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)

![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)

![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)

![2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2660882.png)

![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)

![N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide](/img/structure/B2660887.png)

![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660892.png)

![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2660896.png)

![Tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)azetidine-1-carboxylate](/img/structure/B2660897.png)